4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a triazine ring, which is a heterocyclic ring consisting of two nitrogen atoms and three carbon atoms. It also contains a benzo[de]isochromen-6-yl group and a sulfanylbutanamide group.
Physical And Chemical Properties Analysis
The compound has a molecular mass of 415.897 g·mol −1, a heat of formation of -79.6 ± 16.7 kJ·mol −1, a dipole moment of 5.23 ± 1.08 D, a volume of 453.84 Å 3, and a surface area of 405.28 Å 2 . Its HOMO energy is -8.88 ± 0.55 eV and its LUMO energy is 1.99 ± eV .
Scientific Research Applications
Antitumor Evaluation and Molecular Modeling
A significant application of this compound is in antitumor research. Novel derivatives, including those similar in structure to 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide, have been synthesized for evaluation against various cancer cell lines. These derivatives have shown significant cytotoxic activity, particularly against colon, breast, and cervical cancer cell lines. Additionally, Quantitative Structure–Activity Relationship (QSAR) and molecular docking studies have been used to predict and evaluate their binding modes and activity (Tomorowicz et al., 2020).
Carbonic Anhydrase Inhibition
Another application lies in the inhibition of carbonic anhydrase (CA) isoforms, which are relevant in physiological processes. Derivatives of this compound have been identified as inhibitors of several CA isoforms, particularly the tumor-associated hCA IX. This suggests potential utility in the development of unconventional anticancer drugs targeting hypoxia-induced CA isoforms (Havránková et al., 2018).
Antimicrobial Activities
Compounds structurally related to 4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide have been evaluated for antimicrobial properties. Novel triazine derivatives, including those structurally similar, have shown promising activity against various bacterial and fungal strains, highlighting their potential in the development of new antimicrobial agents (Kumara et al., 2015).
Herbicide Mobility
Additionally, derivatives of this compound have been researched in the context of agriculture, particularly concerning the mobility of sulfonylurea herbicides in soil. This research is crucial for understanding the environmental behavior and efficacy of such herbicides (Beckie & McKercher, 1990).
properties
IUPAC Name |
4-[[4-amino-6-(7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaen-8-yl)-1,3,5-triazin-2-yl]sulfanyl]butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN5O2S/c20-13-7-11-9-27-8-10-3-1-4-12(15(10)11)16(13)17-23-18(22)25-19(24-17)28-6-2-5-14(21)26/h1,3-4,7H,2,5-6,8-9H2,(H2,21,26)(H2,22,23,24,25) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIGHQZSTZWNWFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C4=NC(=NC(=N4)SCCCC(=O)N)N)Cl)CO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN5O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[4-Amino-6-(5-Chloro-1h,3h-Benzo[de]isochromen-6-Yl)-1,3,5-Triazin-2-Yl]sulfanyl}butanamide |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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